molecular formula C20H18N2O3S2 B11501592 2-[(2-oxotetrahydro-3-furanyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-[(2-oxotetrahydro-3-furanyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11501592
M. Wt: 398.5 g/mol
InChI Key: LKTJWBCCCWNVKI-UHFFFAOYSA-N
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Description

2-[(2-oxotetrahydro-3-furanyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines elements of furan, benzothiophene, and pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-oxotetrahydro-3-furanyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and benzothiophene intermediates, followed by their coupling under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(2-oxotetrahydro-3-furanyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to facilitate the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, the compound may be studied for its potential biological activity. Researchers investigate its interactions with various biomolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.

Medicine

In medicine, the compound is of interest for its potential pharmacological properties. Studies may focus on its ability to modulate specific biological pathways, making it a candidate for drug development.

Industry

In industry, the compound may be used in the development of new materials with specific properties. Its unique structure can impart desirable characteristics, such as enhanced stability or reactivity, to the materials.

Mechanism of Action

The mechanism of action of 2-[(2-oxotetrahydro-3-furanyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent modulation of the associated pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(2-oxotetrahydro-3-furanyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its combination of furan, benzothiophene, and pyrimidine moieties

Properties

Molecular Formula

C20H18N2O3S2

Molecular Weight

398.5 g/mol

IUPAC Name

2-(2-oxooxolan-3-yl)sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H18N2O3S2/c23-18-16-13-8-4-5-9-14(13)26-17(16)21-20(27-15-10-11-25-19(15)24)22(18)12-6-2-1-3-7-12/h1-3,6-7,15H,4-5,8-11H2

InChI Key

LKTJWBCCCWNVKI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SC5CCOC5=O

Origin of Product

United States

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